molecular formula CH3ClO3S B042958 Methyl chlorosulphate CAS No. 812-01-1

Methyl chlorosulphate

Cat. No. B042958
CAS RN: 812-01-1
M. Wt: 130.55 g/mol
InChI Key: KNVLCWQKYHCADB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl chlorosulphate involves the displacement of chlorosulphate esters by nucleophiles other than chloride, as demonstrated in the synthesis of methyl 3,6-dideoxy-β-D-ribo-hexopyranoside. This method shows the flexibility in synthesizing derivatives through displacement reactions, which proceed with inversion of configuration and sometimes require the use of aprotic solvents or crown ethers (Bundle, 1979).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical methods, including X-ray crystallography. For instance, the structure of methylene dichloride, a compound with relevance to methyl chlorosulphate, has been determined, revealing an orthorhombic tetramolecular cell with specific dimensions and symmetry, highlighting the importance of structural analysis in understanding the physical properties of these compounds (Kawaguchi et al., 1973).

Chemical Reactions and Properties

Methyl chlorosulphate and related compounds participate in a variety of chemical reactions, demonstrating their reactivity and utility in synthetic chemistry. For example, the methylation of inorganic anions to form methyl derivatives illustrates the compound's role in derivatization reactions suitable for analytical purposes (Funazo et al., 1981).

Scientific Research Applications

  • Synthesis of Methyl 3,6-Dideoxy-β-D-Ribo-Hexopyranoside : Bundle (1979) described the synthesis of methyl 3,6-dideoxy-β-D-ribo-hexopyranoside, a sugar derivative, by displacing sugar chlorosulphates with bromide, azide, and acetate. This process illustrates the use of methyl chlorosulphate in carbohydrate chemistry (Bundle, 1979).

  • Replacement of Chlorosulphonyloxy Group in Sugars : Khan, Jenner, and Lindseth (1980) achieved the first replacement of a chlorosulphonyloxy group by chlorine in methyl α-D-glucopyranoside and sucrose derivatives, leading to chlorodeoxy-manno derivatives and 2-hydroxy compounds. This study opens pathways for modifying sugar structures using chlorosulphate derivatives (Khan, Jenner, & Lindseth, 1980).

  • Methanolysis of Phenyl Chlorosulphate : The methanolysis of phenyl chlorosulphate, involving S-O and S-Cl bond scission, was explored by Buncel, Choong, and Raoult (1972). This chemical reaction demonstrates the role of chlorosulphates in bond scission processes (Buncel, Choong, & Raoult, 1972).

  • Nonflammable Electrolyte Solvent for Batteries : Feng et al. (2008) studied Dimethyl methyl phosphate (DMMP) as a nonflammable electrolyte solvent for lithium-ion batteries, highlighting the potential of methyl phosphate derivatives in battery technology (Feng et al., 2008).

  • Organotellurium Derivatives Synthesis : Siddiqi et al. (1983) synthesized non-ionic, covalent organotellurium derivatives, including dimethyl and diethyl telluriumdichlorosulphates. These compounds, related to chlorosulphates, show potential in the field of organometallic chemistry (Siddiqi et al., 1983).

  • Application in Pesticides : Various studies, such as those by Žd̆árková (1994) and Gordon and Grantham (1999), have explored the use of chlorpyrifos-methyl, a derivative of methyl chlorosulphate, in pesticides. These studies highlight the effectiveness and potential health implications of such compounds in pest control (Žd̆árková, 1994) (Gordon & Grantham, 1999).

Future Directions

While specific future directions for Methyl chlorosulphate are not mentioned in the search results, the compound’s various uses and roles in different fields suggest that it will continue to be a subject of interest in future research and applications .

properties

IUPAC Name

chlorosulfonyloxymethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClO3S/c1-5-6(2,3)4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVLCWQKYHCADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230937
Record name Methyl chlorosulphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl chlorosulphate

CAS RN

812-01-1
Record name Chlorosulfuric acid, methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl chlorosulphate
Source ChemIDplus
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Record name Methyl chlorosulphate
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Record name Methyl chlorosulphate
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Record name Methyl chlorosulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
I Hargittai, G Schultz, M Kolonits - Journal of the Chemical Society …, 1977 - pubs.rsc.org
… In addition to the determination of the sulphur bond configuration, the conformational properties of the methyl chlorosulphate molecules seemed to be of interest. Earlier, an electron-diff …
Number of citations: 9 pubs.rsc.org
MJ Frazer, W Gerrard, FW Parrett - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… acid or from methyl chlorosulphate (see below). Titanium tetrachloride (1 mol.) and methyl chlorosulphate (1 mol.… of methyl chlorosulphate the reaction scheme conforms to equation (3). …
Number of citations: 0 pubs.rsc.org
S Hasegawa, M Nojima, N Tokura - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… The fact that methyl chlorosulphite was not observed as a product of the reaction of methyl chlorosulphate with pyridine in sulphur dioxide also supports the above consideration. …
Number of citations: 3 pubs.rsc.org
E Buncel, LI Choong, A Raoult - Journal of the Chemical Society …, 1972 - pubs.rsc.org
… The methyl chlorosulphate formed in reaction (2) will be unstable in methanolic sodium methoxide and undergo solvolysis at the carbon atom with formation of dimethyl ether as the …
Number of citations: 0 pubs.rsc.org
RM Romano, A Moreno Betancourt… - Inorganic …, 2018 - ACS Publications
The novel chlorosulfuryl chloroformate, ClC(O)OSO 2 Cl, was prepared by the reaction of CCl 4 and SO 3 . Alternatively, the compound was obtained from the direct insertion reaction of …
Number of citations: 7 pubs.acs.org
BT GOLDING, TJ KEMP, PJ SELLERS - pubs.rsc.org
… Electron-diffraction investigation of the molecular structure of methyl chlorosulphate By ISTVAN HARGITTAI, GYORGY SCHULTZ, and MARIA KOLONITS . …
Number of citations: 0 pubs.rsc.org
M Sartori, LW Marrison - 1939 - chemistry-chemists.com
THE date of the commencement of scientifically organised chemical warfare is universally fixed at April 22nd, 1915, when the Germans launched the first cloud of chlorine gas in the …
Number of citations: 38 chemistry-chemists.com
CHZ CH - pubs.rsc.org
… Methyl chlorosulphate decomposes, with separation of carbon, a little over 100". The distiIlation was therefore effected in a rarefied atmosphere, obtained by filling the vessel with …
Number of citations: 2 pubs.rsc.org
C MATTOGNO - 2011 - codoh.com
The alleged extermination camp at Cheámno (German: Kulmhof), a town in Poland in the region of Warta, called Warthegau by the Germans during the Second World War, is of major …
Number of citations: 1 codoh.com
GI Nikishin, NI Kapustina, S Lyubov'L, OV Bityukov… - Tetrahedron …, 2020 - Elsevier
The one-pot oxidation-chlorination of secondary alcohols to give α,α′-dichloro ketones in 62–80% yields is reported. The convenient and readily available H 2 O 2 /HCl system acts on …
Number of citations: 6 www.sciencedirect.com

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